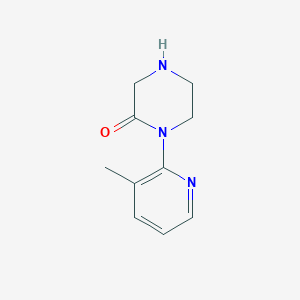![molecular formula C11H21NO B11907932 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B11907932.png)
2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structural feature where a nitrogen atom is incorporated into a spiro ring system. This compound is part of the broader class of spirocyclic compounds, which are known for their rigidity and three-dimensional structure, making them valuable in medicinal chemistry and drug design .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane typically involves the Prins cyclization reaction. The reaction conditions often involve the use of a Grubbs catalyst in an olefin metathesis reaction, although this method can be complex and expensive .
Industrial Production Methods
Industrial production methods for 2,2-Dimethyl-4-oxa-1-azaspiro[5 the Prins cyclization reaction remains a key method for its laboratory-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce more saturated compounds .
Applications De Recherche Scientifique
2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For example, it has been identified as a potent inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, a key transporter protein required for the survival of the bacterium . The compound’s spirocyclic structure allows it to fit into the active site of the protein, blocking its function and thereby exerting its antibacterial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Similar in structure but with different substituents, leading to varied biological activities.
1-Oxa-4,9-diazaspiro[5.5]undecane: Known for its dual activity on sigma-1 and μ-opioid receptors.
1,3-Dioxane-1,3-dithiane spiranes: Exhibits different stereochemistry and biological properties.
Uniqueness
2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane stands out due to its specific substitution pattern and the resulting biological activities. Its ability to inhibit the MmpL3 protein makes it a promising candidate for antituberculosis drug development .
Propriétés
Formule moléculaire |
C11H21NO |
|---|---|
Poids moléculaire |
183.29 g/mol |
Nom IUPAC |
2,2-dimethyl-4-oxa-1-azaspiro[5.5]undecane |
InChI |
InChI=1S/C11H21NO/c1-10(2)8-13-9-11(12-10)6-4-3-5-7-11/h12H,3-9H2,1-2H3 |
Clé InChI |
NQSIEXOTNWXEBC-UHFFFAOYSA-N |
SMILES canonique |
CC1(COCC2(N1)CCCCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



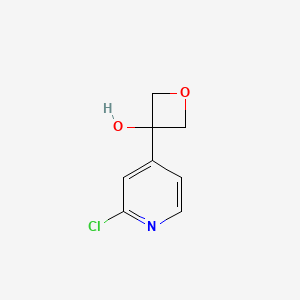
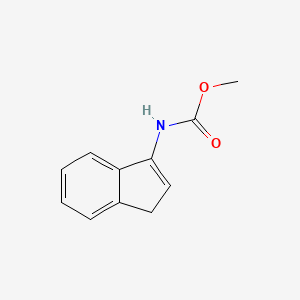

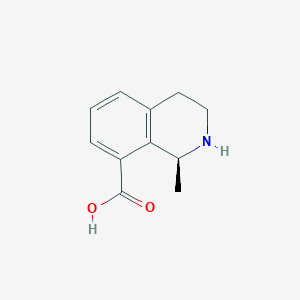

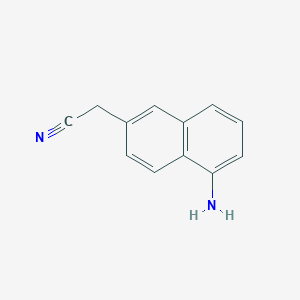




![N,N-Dimethyl-1-(1,4-dioxaspiro[4.4]nonan-7-yl)methanamine](/img/structure/B11907920.png)
